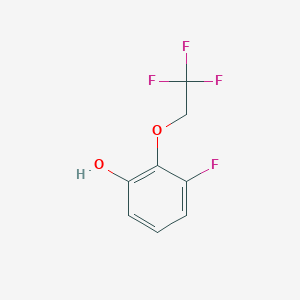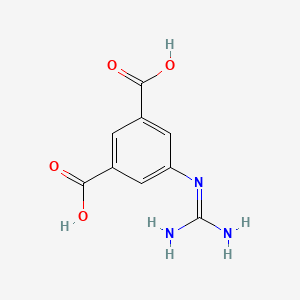
5-Guanidinoisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Guanidinoisophthalic acid is a chemical compound with the molecular formula C9H9N3O4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a guanidino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinoisophthalic acid typically involves the introduction of a guanidino group to isophthalic acid. One common method is the reaction of isophthalic acid with an activated guanidine precursor. This can be achieved through the use of thiourea derivatives as guanidylating agents, which react with isophthalic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Guanidinoisophthalic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: The guanidino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the guanidino group, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
5-Guanidinoisophthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Guanidinoisophthalic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Guanidinosuccinic acid
- Guanidinoacetic acid
- Guanidinoacrylic acid
Comparison: 5-Guanidinoisophthalic acid is unique due to its specific structure, which includes both a guanidino group and an isophthalic acid moiety. This combination imparts distinct chemical and biological properties, making it different from other guanidine derivatives. For example, guanidinosuccinic acid and guanidinoacetic acid have different structural features and, consequently, different reactivity and applications .
Propriétés
Formule moléculaire |
C9H9N3O4 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12) |
Clé InChI |
HUTYZJFJRWPOHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

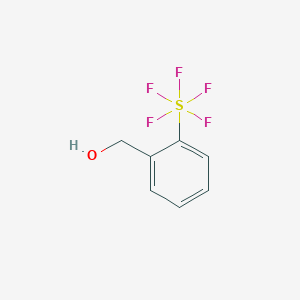
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
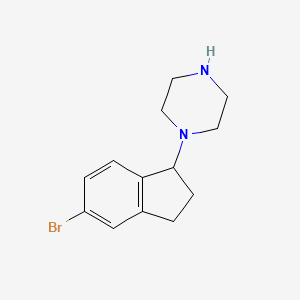

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
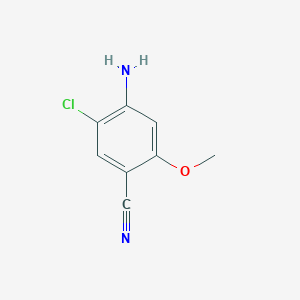
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
